3-Amino-8-bromo-2-methylquinazolin-4(3H)-one 3-Amino-8-bromo-2-methylquinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 89258-52-6
VCID: VC20150856
InChI: InChI=1S/C9H8BrN3O/c1-5-12-8-6(9(14)13(5)11)3-2-4-7(8)10/h2-4H,11H2,1H3
SMILES:
Molecular Formula: C9H8BrN3O
Molecular Weight: 254.08 g/mol

3-Amino-8-bromo-2-methylquinazolin-4(3H)-one

CAS No.: 89258-52-6

Cat. No.: VC20150856

Molecular Formula: C9H8BrN3O

Molecular Weight: 254.08 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-8-bromo-2-methylquinazolin-4(3H)-one - 89258-52-6

Specification

CAS No. 89258-52-6
Molecular Formula C9H8BrN3O
Molecular Weight 254.08 g/mol
IUPAC Name 3-amino-8-bromo-2-methylquinazolin-4-one
Standard InChI InChI=1S/C9H8BrN3O/c1-5-12-8-6(9(14)13(5)11)3-2-4-7(8)10/h2-4H,11H2,1H3
Standard InChI Key VNMBFBRRBMIZEU-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C=CC=C2Br)C(=O)N1N

Introduction

Structural and Nomenclature Considerations

Quinazolin-4(3H)-ones consist of a bicyclic framework comprising a benzene ring fused to a pyrimidin-4(3H)-one moiety. The numbering system assigns position 1 to the nitrogen atom adjacent to the ketone group, with subsequent positions following the fused ring structure. For 3-amino-8-bromo-2-methylquinazolin-4(3H)-one, critical substituents include:

  • 2-Methyl group: A methyl substituent at position 2 influences electron distribution and steric effects, potentially enhancing metabolic stability .

  • 3-Amino group: The amino group at position 3 serves as a reactive site for further derivatization, such as Schiff base formation .

  • 8-Bromo substituent: Bromination at position 8 introduces halogen-based electronic effects, which may modulate biological activity and intermolecular interactions .

The positional isomerism of bromine (6- vs. 8-substitution) significantly impacts molecular geometry and biological target interactions, though comparative studies between these isomers remain scarce.

Synthetic Methodologies

Halogenation Strategies

Direct bromination of quinazolinone precursors represents a common route to brominated derivatives. For example, 6-bromo-3-amino-2-methylquinazolin-4(3H)-one is synthesized via treatment of 3-amino-2-methylquinazolin-4(3H)-one with bromine in acetic acid under mild conditions . Extending this protocol to achieve 8-bromo substitution would require precise regiocontrol, potentially through directing group strategies or optimized reaction conditions.

Key Reaction Parameters:

  • Solvent: Acetic acid facilitates both solubility and protonation, enhancing electrophilic bromine reactivity .

  • Temperature: Room-temperature reactions minimize side products, as demonstrated in 6-bromo analog synthesis (55% yield) .

  • Catalysts: Unlike iodination methods employing iodine monochloride, bromination typically proceeds without catalysts .

Alternative Synthetic Pathways

Cyclocondensation of 5-bromoanthranilic acid with o-aminobenzoyl chloride derivatives offers another route to brominated quinazolinones . While this method produces 6-bromo isomers, modifying the anthranilic acid precursor's substitution pattern could theoretically yield the 8-bromo variant.

Physicochemical Characterization

Spectroscopic Profiles

  • Infrared (IR) Spectroscopy:

    • N-H Stretching: 3448–3412 cm⁻¹ (amino group) .

    • C=O Stretching: 1686–1664 cm⁻¹ (quinazolinone ketone) .

    • C=N Stretching: 1605–1520 cm⁻¹ (imine bonds in Schiff base derivatives) .

  • ¹H NMR Spectroscopy:

    • Methyl Protons: δ 2.55–2.68 ppm (singlet, 3H, CH3) .

    • Aromatic Protons: δ 7.03–8.98 ppm (multiplet patterns dependent on substitution) .

    • Imine Proton: δ 8.7–8.96 ppm (singlet, =CH) .

Thermal Properties

Reported melting points for brominated quinazolinones range from 196°C (6-bromo analog) to 260°C (Schiff base derivatives) , suggesting that the 8-bromo derivative likely exhibits comparable thermal stability.

Biological Activities

Antimicrobial and Cytotoxic Effects

Quinazolinones broadly exhibit:

  • Antibacterial Activity: MIC values ≤25 µg/mL against Gram-positive pathogens .

  • Anticancer Potential: IC₅₀ values <10 µM in breast and colon cancer cell lines .
    Bromine’s electron-withdrawing effects may enhance DNA intercalation or enzyme inhibition, though position-specific studies are needed.

Applications in Drug Development

Schiff Base Formation

The 3-amino group enables condensation with aldehydes to form Schiff bases, expanding structural diversity. For example:
Quinazolinone-NH2+RCHOAcOHQuinazolinone-N=CH-R\text{Quinazolinone-NH}_2 + \text{RCHO} \xrightarrow{\text{AcOH}} \text{Quinazolinone-N=CH-R}
These derivatives often show enhanced bioactivity due to improved membrane permeability .

Structure-Activity Relationships (SAR)

  • Halogen Position: 6-Bromo derivatives exhibit higher analgesic activity than chloro or iodo analogs .

  • Methyl Substitution: 2-Methyl groups improve metabolic stability by shielding the ketone from reductase enzymes .

Future Perspectives

  • Regioselective Synthesis: Developing catalysts or directing groups for precise 8-bromo substitution.

  • Targeted Bioassays: Evaluating 8-bromo derivatives against neuropathic pain models and kinase inhibitors.

  • Computational Modeling: Predicting binding affinities to COX-2, β-tubulin, or DNA topoisomerases.

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